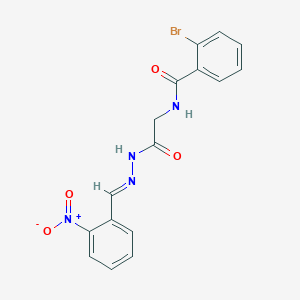

![molecular formula C15H12Cl2N2 B352450 1-[(2,4-Dichlorophenyl)methyl]-2-methylbenzimidazole CAS No. 193013-85-3](/img/structure/B352450.png)

1-[(2,4-Dichlorophenyl)methyl]-2-methylbenzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-[(2,4-Dichlorophenyl)methyl]-2-methylbenzimidazole, also known as DMBI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMBI belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities, including anticancer, antifungal, and antibacterial properties. In

Applications De Recherche Scientifique

Nitration Process in Microreactor Systems

This compound can be used in the nitration process of 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one in a microreactor system . This process is key for the synthesis of the important triazolinone herbicide Sulfentrazone . The use of continuous flow microreactors improves reaction efficiency and achieves higher yields .

Extraction of Hydrochloric and Nitric Acid

The compound has been studied for its ability to extract hydrochloric and nitric acid . It’s established that extraction of acids proceeds with the formation of monosolvates as an exothermic process .

Synthesis of Dihydropyrano

Although not directly mentioned, compounds with similar structures have been used in the synthesis of dihydropyrano . This suggests potential applications of “1-[(2,4-Dichlorophenyl)methyl]-2-methylbenzimidazole” in similar chemical reactions.

Synthesis of 1,2,4-Triazolethiones

Compounds with similar structures have been used in the synthesis of 1,2,4-triazolethiones . This suggests potential applications of “1-[(2,4-Dichlorophenyl)methyl]-2-methylbenzimidazole” in similar chemical reactions.

Mécanisme D'action

Target of Action

It is known that imidazole-containing compounds, which include this compound, have a broad range of biological activities . They can interact with various biological targets, including enzymes, receptors, and other proteins, to exert their effects.

Mode of Action

For instance, they can inhibit or activate enzymes, bind to receptors to modulate their activity, or interfere with the function of other proteins . The specific interactions depend on the structure of the compound and the nature of the target.

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways, depending on their targets . These can include metabolic pathways, signal transduction pathways, and others. The downstream effects can vary widely, from changes in cellular metabolism to alterations in cell signaling and gene expression.

Pharmacokinetics

It is known that the compound is almost entirely bound to proteins in the body . An average of 66% of the administered dose is excreted in the urine within 48 hours in the form of metabolites .

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Propriétés

IUPAC Name |

1-[(2,4-dichlorophenyl)methyl]-2-methylbenzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2N2/c1-10-18-14-4-2-3-5-15(14)19(10)9-11-6-7-12(16)8-13(11)17/h2-8H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FISAKEHVGYZHRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1CC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-{[(3-aminophenyl)carbonyl]amino}benzoate](/img/structure/B352374.png)

![1-[(2-Nitrophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B352411.png)

![N-{4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}acetamide](/img/structure/B352413.png)

![N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B352416.png)

![N'~1~,N'~6~-bis[(E)-(5-bromofuran-2-yl)methylidene]hexanedihydrazide](/img/structure/B352435.png)

![N'-[(4-chlorophenoxy)acetyl]-3,4,5-trimethoxybenzohydrazide](/img/structure/B352437.png)

![{5-[(4-Methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B352445.png)